Cellular Target Engagement: GSK2141795 Demonstrates 2–3 Fold Greater Potency Than Afuresertib Across Multiple AKT Pathway Readouts
In a direct head-to-head comparison conducted within the same study, GSK2141795 demonstrated consistently superior cellular potency relative to its closest structural analog afuresertib (GSK2110183) across two cell lines and two AKT pathway phospho-substrate readouts [1]. In BT474 breast cancer cells (ERBB2+, PIK3CA K111N), GSK2141795 inhibited pGSK-3β with an EC50 of 143 ± 21 nM versus 316 ± 91 nM for afuresertib (2.2-fold difference), and inhibited pPRAS40 with an EC50 of 39 ± 0.5 nM versus 121 ± 40 nM for afuresertib (3.1-fold difference). In LNCaP prostate cancer cells (PTEN null), GSK2141795 inhibited pGSK-3β with an EC50 of 34 ± 5 nM versus 76 ± 16 nM for afuresertib (2.2-fold difference), and inhibited pPRAS40 with an EC50 of 55 ± 2 nM versus 104 ± 5 nM for afuresertib (1.9-fold difference) [1].
| Evidence Dimension | Cellular potency (EC50) for AKT pathway substrate phosphorylation inhibition |
|---|---|
| Target Compound Data | BT474 pGSK-3β: 143 ± 21 nM; BT474 pPRAS40: 39 ± 0.5 nM; LNCaP pGSK-3β: 34 ± 5 nM; LNCaP pPRAS40: 55 ± 2 nM |
| Comparator Or Baseline | Afuresertib (GSK2110183): BT474 pGSK-3β: 316 ± 91 nM; BT474 pPRAS40: 121 ± 40 nM; LNCaP pGSK-3β: 76 ± 16 nM; LNCaP pPRAS40: 104 ± 5 nM |
| Quantified Difference | 2.2-fold (BT474 pGSK-3β), 3.1-fold (BT474 pPRAS40), 2.2-fold (LNCaP pGSK-3β), 1.9-fold (LNCaP pPRAS40); mean 2.4-fold greater cellular potency |
| Conditions | BT474 (breast, ERBB2+, PIK3CA K111N) and LNCaP (prostate, PTEN null) cell lines; phospho-GSK3β (Ser9) ELISA and phospho-PRAS40 (Thr246) ELISA; 1 h compound treatment; mean ± SD from multiple experiments |
Why This Matters
Researchers requiring maximal AKT pathway suppression at the lowest achievable drug concentration should prioritize GSK2141795 over afuresertib, as it achieves equivalent target engagement at 2–3 fold lower cellular exposure, potentially widening the therapeutic window.
- [1] Dumble M, et al. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLoS One. 2014 Jun 30;9(6):e100880. Table 1. PMCID: PMC4076210. View Source
